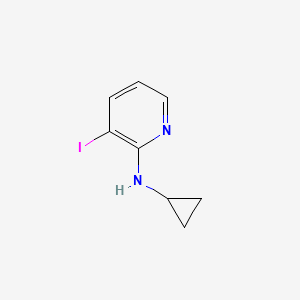

N-Cyclopropyl-3-iodopyridin-2-amine

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine, a foundational heterocyclic aromatic compound, is a cornerstone of organic chemistry. chemimpex.commedchemexpress.com Its derivatives are integral to numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. The pyridine ring's inherent chemical properties, including its basicity and reactivity towards both electrophilic and nucleophilic substitution, make it a versatile scaffold for chemical synthesis. medchemexpress.com

N-Cyclopropyl-3-iodopyridin-2-amine is a substituted 2-aminopyridine (B139424). The 2-aminopyridine framework itself is a privileged structure in drug discovery, serving as a key component in a multitude of pharmacologically active molecules. nih.gov The introduction of substituents onto the pyridine ring, as seen in this compound, allows for the fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity and potential therapeutic applications.

Significance of Cyclopropylamine (B47189) and Halogenated Pyridine Moieties in Chemical Synthesis and Biological Sciences

The significance of this compound is amplified by the individual contributions of its cyclopropylamine and iodinated pyridine components.

Cyclopropylamine Moiety: The cyclopropyl (B3062369) group is a highly sought-after substituent in medicinal chemistry. Its rigid, three-membered ring structure can confer conformational constraint on a molecule, which can be advantageous for binding to biological targets. nih.gov Cyclopropylamines are known to be mechanism-based inhibitors of monoamine oxidases (MAO), enzymes implicated in neurological disorders, highlighting their therapeutic potential. nih.gov The incorporation of a cyclopropylamine can also influence a molecule's metabolic stability and pharmacokinetic profile.

Halogenated Pyridine Moiety: The iodine atom at the 3-position of the pyridine ring in this compound is of particular importance for synthetic applications. Halogenated pyridines, and specifically iodinated ones, are versatile intermediates in cross-coupling reactions, such as the Suzuki and Sonogashira couplings. chemimpex.commedchemexpress.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The iodine substituent in 2-amino-3-iodopyridine (B10696) enhances its reactivity, making it an excellent precursor for further functionalization in the development of novel compounds. chemimpex.com However, it is noted that the nucleophilicity of 2-amino-3-iodopyridine is lower than that of corresponding anilines, which can be a consideration in certain synthetic strategies. medchemexpress.com

The combination of these moieties in a single molecule, as in this compound, creates a powerful synthetic intermediate. It offers the potential for derivatization at the iodine position while carrying the biologically relevant cyclopropylamine group.

Research Trajectory and Future Perspectives for this compound

While specific, in-depth research focused solely on this compound is still emerging, its structural components suggest a promising future trajectory. The presence of the 2-aminopyridine core, a known scaffold for kinase inhibitors, points towards its potential application in the development of novel therapeutics for cancer and other diseases driven by aberrant kinase activity. nih.govyoutube.com Tyrosine kinase inhibitors, for example, are a major class of targeted cancer therapies. youtube.com

The synthetic utility of the iodo-group allows for the facile introduction of a wide array of substituents, enabling the creation of libraries of related compounds for structure-activity relationship (SAR) studies. This makes this compound an attractive starting material for drug discovery programs. For instance, a patent for enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors includes structures with a halogenated pyrazine (B50134) core, indicating the relevance of similar halogenated heteroaryl amines in this field. google.com

Future research is likely to focus on several key areas:

Synthesis of Novel Derivatives: Utilizing the reactivity of the iodine atom to synthesize a diverse range of N-cyclopropyl-3-substituted-pyridin-2-amine derivatives.

Biological Screening: Evaluating these new compounds for their inhibitory activity against various biological targets, particularly protein kinases.

Development of Synthetic Methodologies: Exploring new and efficient synthetic routes to this compound and its analogs. A known method for a related compound involves the reaction of 2-chloro-5-iodo pyridine with aminomethylcyclopropane.

Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

| This compound | 214074-22-3 | C8H9IN2 |

| 2-Amino-3-iodopyridine | 104830-06-0 | C5H5IN2 |

| 2-chloro-5-iodo pyridine | 69045-78-9 | C5H3ClIN |

| aminomethylcyclopropane | 2516-47-4 | C4H9N |

| N-(cyclopropylmethyl)-5-iodopyridin-2-amine | Not explicitly found | C9H11IN2 |

| 2-Amino-5-bromo-3-iodopyridine (B1270907) | 381233-96-1 | C5H4BrIN2 |

| 3-Amino-2-iodopyridine | 209286-97-5 | C5H5IN2 |

Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 260.08 g/mol |

| XlogP | 2.4 |

| Monoisotopic Mass | 259.98105 Da |

| [M+H]+ (m/z) | 260.98833 |

| [M+Na]+ (m/z) | 282.97027 |

| [M-H]- (m/z) | 258.97377 |

| Data sourced from PubChemLite |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVVCOKJWFCGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653231 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214074-22-3 | |

| Record name | N-Cyclopropyl-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cyclopropyl 3 Iodopyridin 2 Amine and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Core

The assembly of the substituted pyridine framework is a critical first step in the synthesis of N-Cyclopropyl-3-iodopyridin-2-amine. This section explores both the de novo construction of the pyridine ring and the functionalization of pre-existing pyridine scaffolds to install the necessary amino and cyclopropylamino moieties.

Ring-Forming Reactions and Cyclization Approaches

The de novo synthesis of the 2-aminopyridine (B139424) core often involves multicomponent reactions (MCRs) that efficiently construct the heterocyclic ring in a single step from simple acyclic precursors. One prominent strategy is the reaction of β-enamino ketones or esters with various C2 synthons, such as malononitrile, in the presence of a base. This approach allows for the rapid assembly of polysubstituted 2-aminopyridines.

Another powerful method involves the cycloaddition of 1,3-dicarbonyl compounds or their enol ethers with α,β-unsaturated carbonyl compounds in the presence of an ammonia source. These condensation reactions, often catalyzed by acids or bases, provide a versatile entry to a wide range of substituted pyridines. The specific substitution pattern on the final product can be controlled by the choice of the starting materials.

Furthermore, cascade reactions involving N-iminative, copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation, have been developed for the synthesis of highly substituted pyridines. This modular approach offers good functional group tolerance and provides access to complex pyridine structures.

Functionalization of Pyridine Rings for Directed Synthesis

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. A common and effective method for introducing an amino group at the 2-position of the pyridine ring is through nucleophilic aromatic substitution (SNAr) on 2-halopyridines. 2-Chloropyridines and 2-fluoropyridines are particularly useful substrates for this transformation. The reaction with an amine, such as cyclopropylamine (B47189), can be achieved under various conditions, including high temperatures or transition metal catalysis.

The Buchwald-Hartwig amination has emerged as a particularly powerful tool for the formation of C-N bonds with pyridyl halides. This palladium-catalyzed cross-coupling reaction allows for the amination of 2-chloropyridines and 2-bromopyridines with a wide range of amines, including cyclopropylamine, under relatively mild conditions. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and good functional group tolerance.

Below is a table summarizing selected research findings on the Buchwald-Hartwig amination of 2-halopyridines with volatile amines, which are relevant to the synthesis of N-cyclopropyl-pyridin-2-amine.

| Catalyst System | 2-Halopyridine | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂, dppp | 2-Bromopyridine | Cyclopropylamine | NaOtBu | Toluene | 80 | 98 | vibrantpharma.com |

| Pd(OAc)₂, dppp | 2-Chloropyridine | Cyclopropylamine | NaOtBu | Toluene | 80 | 85 | vibrantpharma.com |

| Pd₂(dba)₃, BINAP | 2-Iodopyridine | Primary Amines | NaOtBu | Toluene | 100 | High | organic-chemistry.org |

Introduction of the Iodine Moiety

The introduction of an iodine atom at the 3-position of the pyridine ring is a key step in the synthesis of the target molecule. This can be achieved through several distinct strategies, each with its own advantages and limitations.

Electrophilic Iodination Reactions on Pyridine Scaffolds

Direct electrophilic iodination of 2-aminopyridine or its N-cyclopropyl derivative is a straightforward approach to introduce the iodine atom. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. Reagents such as iodine monochloride (ICl) and N-iodosuccinimide (NIS) are commonly employed for this purpose. researchgate.netorganic-chemistry.org

The reaction conditions for electrophilic iodination need to be carefully controlled to achieve the desired regioselectivity and to avoid poly-iodination. The choice of solvent and the presence of an acid or a base can significantly influence the outcome of the reaction. For instance, the iodination of 2-aminopyridine with potassium iodate and potassium iodide in sulfuric acid has been shown to produce 2-amino-3-iodopyridine (B10696). byu.edu

The following table presents data on the electrophilic iodination of 2-aminopyridine derivatives.

| Substrate | Iodinating Agent | Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | KIO₃, KI | H₂SO₄, 100°C | 2-Amino-3-iodopyridine | 73.7 | byu.edu |

| 2-Aminopyridine | ICl | Acetic acid, 70°C | 2-Amino-3-iodopyridine | 45 | chemicalbook.com |

| 2-Aminopyridine | NIS | Acetonitrile, reflux | 2-Amino-3-iodopyridine | 85 | commonorganicchemistry.com |

Transformations Involving Diazonium Salts (e.g., Sandmeyer-type reactions)

The Sandmeyer reaction provides a versatile method for introducing a wide range of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. organic-chemistry.orgwikipedia.org In the context of synthesizing 3-iodopyridin-2-amine, this would involve the diazotization of 2,3-diaminopyridine or a protected derivative, followed by treatment with an iodide source, typically potassium iodide (KI).

Alternatively, a Sandmeyer-type reaction can be performed on 3-amino-2-chloropyridine. Diazotization of the amino group followed by treatment with an iodide source can lead to the formation of 2-chloro-3-iodopyridine. google.com This intermediate can then be subjected to amination with cyclopropylamine to yield the final product. The conditions for the diazotization step, such as the choice of acid and temperature, are critical for the successful formation of the diazonium salt and subsequent substitution. researchgate.net

Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a powerful tool for the preparation of organolithium reagents, which can then be quenched with an electrophile to introduce a desired functional group. wikipedia.org In the synthesis of this compound, a potential strategy involves the use of a dihalopyridine precursor, such as 2-chloro-3-bromopyridine or 2,3-dibromopyridine.

Selective lithium-halogen exchange at the more reactive position (typically bromine or iodine over chlorine) can be achieved by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The resulting lithiated pyridine can then be reacted with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the 3-position. The 2-chloro substituent can subsequently be displaced by cyclopropylamine. The regioselectivity of the lithium-halogen exchange is a key consideration in this approach.

Incorporation of the N-Cyclopropylamino Group

The installation of the N-cyclopropylamino moiety onto the 3-iodopyridin-2-amine backbone is a critical step in the synthesis of the target molecule. Various strategies have been explored, ranging from direct amination to sophisticated transition-metal-catalyzed reactions.

Amination Reactions with Cyclopropylamine Derivatives

Direct amination of a suitable pyridine precursor with cyclopropylamine or its derivatives represents a straightforward approach to forming the desired C-N bond. This typically involves the nucleophilic substitution of a leaving group on the pyridine ring by the cyclopropylamine. For instance, a common precursor is 2-chloro-3-iodopyridine, where the chlorine atom at the 2-position is susceptible to nucleophilic attack by cyclopropylamine.

The reaction conditions for such aminations can vary depending on the reactivity of the pyridine substrate. In many cases, elevated temperatures and the use of a base are required to facilitate the reaction. The choice of solvent can also play a significant role in the reaction outcome.

While direct amination offers a conceptually simple route, challenges such as the need for harsh reaction conditions and potential side reactions can limit its applicability.

Palladium-Catalyzed C-N Cross-Coupling Reactions for N-Arylation

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the synthesis of N-aryl and N-heteroaryl amines. wikipedia.org This methodology is highly effective for the formation of the C-N bond between a (hetero)aryl halide and an amine, making it well-suited for the synthesis of this compound.

The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. A variety of sophisticated biarylphosphine ligands have been developed to enhance the efficiency and scope of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. wuxiapptec.com

In the context of synthesizing this compound, a typical approach would involve the coupling of a 2-halo-3-iodopyridine (e.g., 2-chloro-3-iodopyridine or 2-bromo-3-iodopyridine) with cyclopropylamine in the presence of a palladium catalyst system. The reactivity of the aryl halide generally follows the order I > Br > Cl. wuxiapptec.com

| Precursor | Amine | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-1-azaazulene | 2-Aminopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 75 |

| 2-Chloro-1-azaazulene | 2-Aminopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 85 |

This table presents data from a study on a related azaazulene system to illustrate typical Buchwald-Hartwig reaction conditions. clockss.org

Nickel-Catalyzed Reductive Cross-Coupling of Cyclopropylamines

Nickel-catalyzed cross-coupling reactions have gained prominence as a more sustainable and cost-effective alternative to palladium-catalyzed methods. These reactions have been successfully applied to the formation of C-N bonds, including the N-arylation of cyclopropylamines.

Nickel-catalyzed reductive cross-coupling typically involves the reaction of an aryl halide with an amine in the presence of a nickel catalyst and a reducing agent. The mechanism often involves the formation of a low-valent nickel species that undergoes oxidative addition to the aryl halide, followed by reaction with the amine and reductive elimination.

The choice of the nickel precursor, ligand, and reducing agent is crucial for the success of these reactions. Various bipyridine and phosphine ligands have been shown to be effective in promoting nickel-catalyzed C-N bond formation.

Advanced Approaches for Cyclopropylamine Moiety Introduction

Beyond traditional amination and cross-coupling reactions, several advanced methodologies are being explored for the introduction of the cyclopropylamine moiety. These innovative approaches often offer advantages in terms of mild reaction conditions, functional group tolerance, and novel reactivity.

One such advanced approach is the use of photocatalysis . Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. For instance, photocatalytic methods can be employed for the generation of nitrogen-centered radicals from cyclopropylamine derivatives, which can then engage in C-N bond-forming reactions with suitable pyridine precursors.

Another area of growing interest is the application of flow chemistry . Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of N-cyclopropyl-2-aminopyridine derivatives could potentially be streamlined and optimized using flow chemistry setups.

Enzymatic synthesis represents a green and highly selective approach to chemical transformations. While still an emerging field for this specific transformation, the use of enzymes for the N-cyclopropylation of amines holds promise for developing environmentally benign and highly efficient synthetic routes.

Chemical Transformations and Derivatization Strategies of N Cyclopropyl 3 Iodopyridin 2 Amine

Reactivity of the Aryl Halide Moiety (Iodine)

The iodine atom at the C3 position of the pyridine (B92270) ring is an excellent leaving group, making it the primary site for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is most effectively harnessed through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position of N-Cyclopropyl-3-iodopyridin-2-amine. The high reactivity of the C-I bond facilitates these transformations under relatively mild conditions.

Suzuki Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, typically a boronic acid or boronic ester. The reaction is catalyzed by a palladium(0) complex. For a substrate like this compound, a Suzuki coupling would introduce a variety of aryl, heteroaryl, or alkyl groups at the 3-position. The reaction generally proceeds with high yields and tolerates a wide range of functional groups. nih.govnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base. wikipedia.orglibretexts.org This method is highly efficient for forming C(sp²)-C(sp) bonds, leading to the synthesis of 3-alkynyl-2-(cyclopropylamino)pyridines. organic-chemistry.orgscirp.org The reaction is typically run under mild, anhydrous, and anaerobic conditions. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds. wikipedia.org While the substrate already possesses an amino group, the Buchwald-Hartwig reaction could be used to couple this compound with a different amine, or more commonly, a related aryl halide substrate could be coupled with cyclopropylamine (B47189) to form the target molecule's core structure. nih.govacsgcipr.orgorganic-chemistry.org The reaction allows for the synthesis of complex aryl amines that are otherwise difficult to prepare. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Temperature |

| Suzuki Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/H₂O | 80-110 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DiPEA | DMF, Toluene, THF | Room Temp to 100 °C |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org In pyridine systems, SNAr reactions are most facile at the 2- and 4-positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orguoanbar.edu.iqlibretexts.org

For this compound, the iodine is at the 3-position. A nucleophilic attack at this site does not benefit from the same degree of resonance stabilization by the pyridine nitrogen. Consequently, direct SNAr at the C3-iodine bond is significantly less favorable compared to reactions at the ortho (2,6) and para (4) positions and typically requires harsh conditions or the presence of strong electron-withdrawing groups, which are absent here. libretexts.org Therefore, transition metal-catalyzed cross-coupling reactions are the preferred strategy for functionalizing the 3-position.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction for converting organic halides into highly reactive organometallic reagents. wikipedia.org The reaction is particularly rapid for aryl iodides. wikipedia.org Treating this compound with a strong organometallic base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures can induce a lithium-iodine exchange.

This exchange generates a potent nucleophilic intermediate, 2-(cyclopropylamino)-3-lithiopyridine. This lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of functional groups at the 3-position. A critical consideration is the presence of the acidic N-H proton on the secondary amine. To prevent competitive deprotonation, a second equivalent of the organolithium reagent may be required, or specific reaction conditions must be carefully controlled. nih.govias.ac.in

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination with metal centers.

Quaternization and N-Oxidation Reactions

The nitrogen atom of the pyridine ring can react with electrophiles. Alkylation with alkyl halides leads to the formation of positively charged pyridinium salts, a process known as quaternization.

Furthermore, the pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). Pyridine N-oxides are valuable synthetic intermediates. The presence of the secondary amino group, which is also susceptible to oxidation, presents a selectivity challenge. However, methods have been developed for the selective N-oxidation of nitrogen-containing heteroarenes in the presence of more basic aliphatic amines by employing an in situ protonation strategy to temporarily protect the amine. nih.gov

Coordination Chemistry with Metal Centers

The pyridine nitrogen can act as a ligand, coordinating to various transition metal centers. The adjacent 2-amino group can also participate, allowing the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal. This coordinating ability is fundamental to many of the transition metal-catalyzed reactions described previously, including C-H activation and cross-coupling. rsc.orgresearchgate.netnih.gov The initial coordination of the palladium catalyst to the pyridine nitrogen is often a key step in the catalytic cycle of cross-coupling reactions, facilitating the subsequent oxidative addition at the C-I bond. mdpi.com

Reactivity of the Cyclopropylamine Moiety

The cyclopropylamine moiety is a key structural feature of this compound, offering potential for a variety of chemical transformations. However, specific studies on this compound are lacking.

Ring-Opening Reactions of the Cyclopropane

The strained three-membered ring of the cyclopropyl (B3062369) group is susceptible to ring-opening reactions under various conditions, typically promoted by acid, electrophiles, or radical initiators. These reactions can lead to the formation of linear or rearranged products. In the context of this compound, such reactions would be expected to yield substituted aminopropylpyridines. However, no specific examples of ring-opening reactions have been reported for this particular molecule.

Further Functionalization of the Amine Nitrogen

The secondary amine in this compound provides a reactive site for further functionalization. Typical reactions could include acylation, alkylation, arylation, or sulfonylation to introduce a wide array of substituents. These transformations would be expected to proceed via standard protocols for the functionalization of secondary amines. Despite the feasibility of these reactions, no specific derivatives prepared from the functionalization of the amine nitrogen of this compound have been described in the available literature.

Stereoselective Transformations involving the Cyclopropyl Group

The cyclopropyl group itself does not possess a stereocenter. However, reactions involving this group could potentially create new stereocenters in the resulting products. For instance, addition reactions to the pyridine ring, guided by the cyclopropylamine substituent, could in principle exhibit diastereoselectivity. As with other aspects of its reactivity, there is no published research on stereoselective transformations specifically involving the cyclopropyl group of this compound.

Multi-Component Reactions and Tandem Processes Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. This compound, with its multiple reactive sites (the amine, the iodo-substituent, and the pyridine ring), is a potential candidate for participation in such reactions. For example, the amino group could react with an aldehyde and an isocyanide in a Ugi-type reaction, or the iodo-substituent could be involved in a palladium-catalyzed MCR. Similarly, tandem processes, where a sequence of reactions occurs without the isolation of intermediates, could be envisioned. A possible tandem reaction could involve an initial cross-coupling at the iodo position, followed by an intramolecular cyclization involving the cyclopropylamine moiety.

While these reaction pathways are chemically plausible, a thorough search of the scientific literature and patent databases did not yield any specific examples of this compound being used as a substrate in multi-component or tandem reactions. The absence of such reports further underscores the limited publicly available information on the chemical utility of this compound.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural map of N-Cyclopropyl-3-iodopyridin-2-amine can be constructed.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons are anticipated to appear in the aromatic region (typically δ 6.0-8.5 ppm), influenced by the electronic effects of the iodo and cyclopropylamino substituents. The protons of the cyclopropyl (B3062369) group and the amine proton will appear in the upfield region.

Based on the analysis of analogous structures, such as 2-amino-5-bromo-3-iodopyridine (B1270907) and cyclopropylamine (B47189), the following assignments can be predicted ijssst.infochemicalbook.com:

Pyridine Ring Protons (H-4, H-5, H-6): The proton at the C-6 position, being adjacent to the ring nitrogen, is expected to be the most deshielded. The H-4 and H-5 protons would appear as a set of coupled signals, with their precise shifts determined by the strong electron-withdrawing effect of the iodine at C-3 and the electron-donating effect of the amino group at C-2.

Amine Proton (NH): A broad singlet is expected, the chemical shift of which can be variable and is dependent on solvent and concentration.

Cyclopropyl Methine Proton (N-CH): This proton, directly attached to the nitrogen, would likely appear as a multiplet due to coupling with the adjacent cyclopropyl methylene (B1212753) protons.

Cyclopropyl Methylene Protons (-CH₂-): The four protons on the cyclopropyl ring are diastereotopic and would present as complex multiplets in the upfield aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 7.9 - 8.2 | Doublet of doublets (dd) |

| H-4 (Pyridine) | 7.5 - 7.8 | Doublet of doublets (dd) |

| H-5 (Pyridine) | 6.5 - 6.8 | Doublet of doublets (dd) |

| NH (Amine) | 5.0 - 6.0 | Broad singlet (br s) |

| CH (Cyclopropyl) | 2.7 - 3.0 | Multiplet (m) |

| CH₂ (Cyclopropyl) | 0.6 - 1.0 | Multiplet (m) |

Note: Predicted values are based on foundational NMR principles and data from structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has eight unique carbon atoms, and a distinct signal is expected for each.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are diagnostic. The C-2 carbon, bonded to two nitrogen atoms, and the C-3 carbon, bonded to iodine, are particularly noteworthy. The C-3 carbon is expected to appear at a significantly upfield-shifted position (around 80-95 ppm) due to the heavy atom effect of iodine. The C-2 carbon, attached to the electron-donating amino group, would be found far downfield.

Cyclopropyl Carbons: The spectrum would show two signals for the cyclopropyl group: one for the methine carbon (CH) and one for the two equivalent methylene carbons (CH₂).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 158 - 162 |

| C-6 (Pyridine) | 148 - 152 |

| C-4 (Pyridine) | 138 - 142 |

| C-5 (Pyridine) | 108 - 112 |

| C-3 (Pyridine) | 85 - 95 |

| CH (Cyclopropyl) | 23 - 28 |

| CH₂ (Cyclopropyl) | 6 - 10 |

Note: Predicted values are based on foundational NMR principles and data from structurally similar compounds. ijssst.infonih.gov

To unambiguously confirm the assignments made in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. It would show correlations between H-4, H-5, and H-6 on the pyridine ring, confirming their adjacent positions. It would also reveal the coupling between the cyclopropyl methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 with their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include a cross-peak between the cyclopropyl methine proton (N-CH) and the C-2 carbon of the pyridine ring, which would irrefutably confirm the N-cyclopropyl substitution at the 2-amino position. Correlations between the H-4 proton and carbons C-2, C-3, and C-5 would further solidify the substitution pattern on the pyridine ring.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry is a vital analytical technique that provides information about the mass, and thus the elemental formula, of a molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the determination of the unique elemental formula of a compound. For this compound (C₈H₉IN₂), the theoretical monoisotopic mass of the protonated molecular ion ([M+H]⁺) is 260.98833 Da. uni.lu An experimental HRMS measurement matching this value would provide strong evidence for the correct elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique routinely used for both purity assessment and identity confirmation. bldpharm.com

Liquid Chromatography (LC): The LC component separates the sample mixture based on the differential partitioning of its components between a stationary phase (the column) and a mobile phase. In the analysis of a synthetic product, this would separate the target compound, this compound, from any unreacted starting materials (such as 2-amino-3-iodopyridine), reagents, or synthetic by-products. The purity of the compound can be determined by integrating the area of the main peak in the resulting chromatogram.

Mass Spectrometry (MS): The eluent from the LC column is directed into the mass spectrometer, which serves as a detector. As the main compound peak elutes, the MS component provides its mass-to-charge (m/z) ratio. For this compound, a base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 261 would be expected under typical ESI (Electrospray Ionization) conditions, confirming the identity of the peak separated by the LC.

X-ray Crystallography for Solid-State Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This technique is essential for unequivocally determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the precise three-dimensional arrangement of the atoms in the crystal lattice, the conformation of the cyclopropyl group relative to the pyridine ring, and the nature of any hydrogen bonding or other non-covalent interactions remain undetermined.

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, UPLC, SFC)

Detailed, validated chromatographic methods for the separation and purity assessment of this compound, such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Supercritical Fluid Chromatography (SFC), are not described in the available literature. While commercial suppliers may use such techniques for quality control, the specific parameters (e.g., column type, mobile phase composition, flow rate, detection wavelength) and validation data are not published.

Consequently, it is not possible to present data tables with retention times, resolution factors, or purity levels determined by these methods for this compound. The development and publication of such methods would be a valuable contribution to the analytical chemistry of this compound.

Computational and Theoretical Investigations of N Cyclopropyl 3 Iodopyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For N-Cyclopropyl-3-iodopyridin-2-amine, these methods can model its electron distribution, orbital energies, and reactivity, offering a molecular-level understanding of its chemical properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reactivity of molecules. numberanalytics.com While specific DFT studies on this compound are not readily found, extensive research on related compounds such as 2-aminopyridines, iodopyridines, and N-cyclopropylamines allows for the extrapolation of its likely chemical behavior.

The reactivity of this compound is governed by the interplay of its three key functional groups: the 2-aminopyridine (B139424) core, the C3-iodo substituent, and the N-cyclopropyl group.

2-Aminopyridine Core: The 2-aminopyridine moiety is a crucial building block in medicinal chemistry. DFT studies on 2-aminopyridine derivatives show that the amino group acts as an electron-donating group, increasing the electron density of the pyridine (B92270) ring and influencing its reactivity in electrophilic and nucleophilic reactions. nih.gov The nitrogen atom of the amino group is a primary site for nucleophilic attack. rsc.org

Iodo Substituent: The iodine atom at the C3 position significantly influences the molecule's reactivity. The C-I bond is relatively weak and can participate in various coupling reactions, making it a valuable synthetic handle. DFT calculations can model the transition states and activation energies for such reactions. unimib.it The iodine can also be a target for radical-based C-H iodination protocols. rsc.org In related systems, iodine has been shown to act as a Lewis acid or a source of in situ HI in organic transformations. acs.org

N-Cyclopropyl Group: The N-cyclopropyl group is a known mechanistic probe in oxidation reactions. researchgate.net DFT calculations on N-cyclopropylanilines have shown that single-electron oxidation can lead to a spontaneous and irreversible opening of the cyclopropyl (B3062369) ring. researchgate.net This property can be harnessed in radical-based [3+2] cycloaddition reactions to form polyfunctionalized cyclopentylamines. rsc.orgnih.govchemrxiv.org

A plausible reaction mechanism for this compound in a [3+2] photocycloaddition, based on studies of similar systems, would likely involve the initial photoexcitation of the N-aryl cyclopropylamine (B47189) moiety, followed by a single electron transfer (SET) process. chemrxiv.org DFT calculations would be instrumental in elucidating the stereochemically relevant steps and the origin of selectivity in such reactions. rsc.org

Table 1: Predicted Reactivity of this compound based on DFT Studies of Analogous Systems

| Functional Group | Predicted Reactivity | Basis from Analogous Systems |

| 2-Aminopyridine | Electron-donating, influences ring reactivity, site for nucleophilic attack. | DFT studies on 2-aminopyridine derivatives. nih.gov |

| C3-Iodo | Participates in coupling reactions, subject to radical iodination. | Computational studies on iodinated heterocycles. rsc.org |

| N-Cyclopropyl | Undergoes ring-opening upon single-electron oxidation, participates in cycloadditions. | DFT calculations on N-cyclopropylanilines. rsc.orgresearchgate.net |

Ab Initio and Semi-Empirical Calculations

While DFT is a prevalent method, ab initio and semi-empirical calculations offer alternative approaches to understanding molecular properties.

Ab Initio Calculations: These methods are based on first principles without the use of empirical parameters. youtube.com For molecules like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic structures and energies. aps.orgutah.edu Studies on related systems like pyridine have utilized ab initio calculations to investigate electronic structure and changes upon ionization. rsc.org For complex systems, however, the computational cost of high-level ab initio methods can be a significant limitation. youtube.com

Semi-Empirical Calculations: These methods simplify Hartree-Fock theory by using empirical parameters to improve performance, making them suitable for large molecules. uni-muenchen.dewikipedia.org Methods like AM1, PM3, and MNDO can be used for rapid screening of conformations and prediction of properties like heats of formation. uni-muenchen.de Semi-empirical methods have been combined with machine learning to accurately predict properties like pKa for a diverse range of compounds. nih.gov While less accurate than ab initio or DFT methods, they are valuable for initial explorations of large conformational spaces. rutgers.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of molecules over time. For this compound, MD simulations can reveal how the molecule flexes and changes shape, which is crucial for understanding its interactions with biological targets.

Conformational analysis of the N-cyclopropyl group is of particular interest. Studies on related molecules like cyclopropyl methyl ketone have used computational methods to determine the most stable conformations. uwlax.edu The rotational barrier of the cyclopropyl group and its preferred orientation relative to the pyridine ring can be determined through conformational searches and energy calculations. mdpi.comnih.gov

MD simulations can also be used to study the solvation of this compound and its interactions with solvent molecules, which can significantly influence its reactivity and properties in solution.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. diva-portal.org These predictions can aid in the structural elucidation and characterization of newly synthesized compounds.

NMR Spectroscopy: DFT calculations, particularly using the GIAO (Gauge-Including Atomic Orbital) method, have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. youtube.comnih.gov For accurate predictions in solution, it is often necessary to include solvent effects in the calculations. By comparing the calculated spectra with experimental data, the proposed structure of this compound can be validated. For similar pyridine derivatives, good correlation between calculated and experimental NMR chemical shifts has been reported. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the IR spectrum of a molecule. researchgate.net The vibrational frequencies and intensities can be calculated using DFT methods. These calculations can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretches of the amino group, the C=N and C=C stretches of the pyridine ring, and the vibrations of the cyclopropyl group. researchgate.netnist.govchemicalbook.com

Table 2: Computationally Predicted Spectroscopic Data for a Hypothetical this compound

| Spectroscopic Technique | Predicted Feature | Basis from Analogous Systems |

| ¹H NMR | Distinct signals for aromatic protons, cyclopropyl protons, and amino proton. | DFT-based NMR prediction for pyridine derivatives. youtube.com |

| ¹³C NMR | Characteristic shifts for pyridine ring carbons, with the C-I carbon being significantly shifted. | GIAO-DFT calculations on substituted pyridines. nih.gov |

| IR Spectroscopy | N-H stretching vibrations, aromatic C-H and C=C/C=N stretching, cyclopropyl C-H stretching. | DFT calculations of vibrational frequencies for aminopyridines. researchgate.net |

Computational Assessment of Synthetic Feasibility and Reaction Mechanisms

Computational chemistry plays a crucial role in assessing the feasibility of synthetic routes and elucidating reaction mechanisms. smu.edursc.orgresearchgate.net For this compound, computational methods can be used to explore potential synthetic pathways and optimize reaction conditions.

The synthesis of N-aryl cyclopropylamines can be achieved through methods like copper-catalyzed N-arylation of cyclopropylamine. acs.orgnih.gov DFT calculations can be employed to study the mechanism of such catalytic cycles, including the oxidative addition, reductive elimination, and ligand exchange steps. This can help in understanding the role of the catalyst and ligands and in designing more efficient synthetic protocols.

Furthermore, the synthesis of the 3-iodopyridin-2-amine core can be investigated computationally. The direct iodination of pyridine derivatives is a known process, and computational studies can shed light on the regioselectivity of this reaction. rsc.orgmdpi.com

By modeling the potential energy surfaces of key synthetic steps, computational chemistry can predict activation barriers and reaction energies, providing valuable information on the likelihood of a particular reaction to proceed and the potential for side product formation. researchgate.netresearchgate.netresearchgate.net

Exploration of Biological Activities and Medicinal Chemistry Applications

Design and Synthesis of Derivatives for Biological Evaluation

The synthetic amenability of the 2-aminopyridine (B139424) core allows for systematic structural modifications to explore structure-activity relationships (SAR).

Modifications to the pyridine (B92270) ring of 2-aminopyridine derivatives have been a key strategy in the development of novel bioactive compounds. The introduction of various substituents can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives has been synthesized through a multicomponent one-pot reaction, demonstrating the ease of introducing substituents onto the pyridine ring. nih.gov This approach allows for the generation of a library of compounds with diverse substitution patterns for biological screening. nih.gov The synthesis of 2-aminopyridine derivatives with antibacterial activity has also been reported, where modifications on the pyridine ring were crucial for their potency. nih.gov

Alterations to the N-substituent of the 2-amino group provide another avenue for optimizing biological activity. The cyclopropyl (B3062369) group in the parent compound, N-cyclopropyl-3-iodopyridin-2-amine, is a well-established bioisostere for larger or more flexible alkyl groups, often conferring favorable metabolic stability and conformational rigidity.

The synthesis of various N-alkyl-N-substituted phenylpyridin-2-amine derivatives has been explored, leading to the discovery of potent tubulin polymerization inhibitors. nih.gov Furthermore, N-acylation of 2-aminopyridine derivatives has been shown to be a viable strategy for generating compounds with activity against multidrug-resistant bacteria. ccsenet.org The synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid has also been reported, highlighting the utility of the N-cyclopropyl moiety in modulating receptor affinity. nih.gov

The incorporation of the 2-aminopyridine scaffold into larger, more complex molecular architectures, such as tricyclic systems, has been investigated to develop compounds with novel pharmacological profiles. These rigidified structures can offer enhanced selectivity and potency for specific biological targets.

One approach involves the synthesis of tricyclic fused 3-aminopyridines through an intramolecular cobalt(I)-catalyzed [2+2+2] cycloaddition. sciencepublishinggroup.com Another strategy has led to the development of tricyclic heterocycle-tetraamine conjugates as potent NMDA channel blockers. nih.gov Furthermore, imidazo[1,2-a]pyridin-3-amine (B132443) derivatives, which represent a class of bicyclic systems derived from 2-aminopyridines, have been identified as selective COX-2 inhibitors. nih.gov

Pharmacological Target Identification and Mechanism of Action Studies

The diverse derivatives of the 2-aminopyridine scaffold have been evaluated against a range of pharmacological targets, including enzymes and receptors, to elucidate their mechanisms of action and identify potential therapeutic indications.

EHMT1/2 (Euchromatic Histone Lysine Methyltransferase 1/2): While several quinazoline-based inhibitors of EHMT1/2 have been developed, there is a lack of specific reports on the evaluation of this compound derivatives against these epigenetic targets. nih.gov The development of novel, non-quinazoline inhibitors is an active area of research, and the 2-aminopyridine scaffold could represent a starting point for the design of new EHMT1/2 inhibitors. researchgate.net

DPP-4 (Dipeptidyl Peptidase-4): DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. wikipedia.orgnih.govresearchgate.netyoutube.com The 2-aminopyridine core has been incorporated into molecules designed as DPP-4 inhibitors. For example, various heterocyclic scaffolds, including those containing pyridine, have been explored for their DPP-4 inhibitory activity. nih.gov

COX (Cyclooxygenase): Selective COX-2 inhibitors are important anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.org The 2-aminopyridine scaffold has been utilized in the design of selective COX-2 inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, derived from 2-aminopyridines, exhibited potent and selective COX-2 inhibition. nih.gov For instance, the compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine showed a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov A patent has also been filed for 2-aminopyridines as inhibitors of cyclooxygenase-2. google.com

FAAH (Fatty Acid Amide Hydrolase): FAAH is a therapeutic target for pain and inflammation. While a variety of chemical scaffolds have been investigated as FAAH inhibitors, a study on piperidine/piperazine urea (B33335) inhibitors noted that a 3-aminopyridine (B143674) analogue was more potent than the corresponding 2-aminopyridine analogue, suggesting that the positioning of the nitrogen within the pyridine ring is crucial for activity. nih.govnih.gov

Derivatives of 2-aminopyridine have been investigated for their ability to bind to various receptors. In one study, a series of 2-aminopyridine derivatives were synthesized and evaluated as potential σ₂ receptor antagonists. nih.gov These compounds displayed high affinity for both σ₁ and σ₂ receptors, suggesting that the 2-aminopyridine scaffold is a viable starting point for the development of ligands for these receptors. nih.gov Molecular modeling studies have also been employed to investigate the binding modes of 2-aminopyridine derivatives as c-Met kinase inhibitors. nih.gov

Data Tables

COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 35.6 | 0.07 | 508.6 |

| Celecoxib | 31.2 | 0.06 | 520 |

Data extracted from a study on selective COX-2 inhibitors. nih.gov

In Vitro Cellular Assays for Biological Response

There is no publicly available information detailing the results of in vitro cellular assays conducted on this compound. Such assays are fundamental in early-stage drug discovery to determine a compound's effect on living cells, including its potential efficacy against a specific biological target or its general cytotoxicity. The evaluation of this compound in various cell lines to assess its biological response has not been documented in accessible research.

Structure-Activity Relationship (SAR) Studies

Comprehensive Structure-Activity Relationship (SAR) studies for this compound have not been published. SAR studies are crucial for understanding how the chemical structure of a compound correlates with its biological activity.

Elucidation of Key Structural Features for Biological Potency

Without experimental data, the key structural features of this compound that might contribute to biological potency can only be hypothesized based on the general principles of medicinal chemistry. The N-cyclopropyl group, the 2-amino-pyridine core, and the iodine at the 3-position are all features that would typically be investigated in an SAR study. However, no specific research has been published to elucidate their individual or combined contributions to the biological potency of this particular molecule.

Optimization Strategies Based on SAR Analysis

As no initial SAR data is available for this compound, there are no documented optimization strategies based on such an analysis. The process of chemical modification to improve potency, selectivity, or pharmacokinetic properties is entirely dependent on initial biological data, which is currently lacking for this compound.

Applications in Drug Discovery and Development (as a scaffold or lead compound)

While the 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, there is no specific evidence in the public domain that this compound has been utilized as a scaffold or advanced as a lead compound in any drug discovery program. uni.luresearchgate.net Its commercial availability points to its role as a chemical intermediate, meaning it is likely used to synthesize larger, more complex molecules that may have biological activity. However, the specific targets and therapeutic areas for which these potential final compounds are being investigated are not disclosed in available literature.

N Cyclopropyl 3 Iodopyridin 2 Amine As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of functional groups in N-Cyclopropyl-3-iodopyridin-2-amine makes it an ideal starting material for the synthesis of diverse and complex heterocyclic systems. The reactivity of both the 2-amino-3-iodopyridine (B10696) core and the N-cyclopropyl group can be harnessed to build elaborate molecular scaffolds.

The 2-amino-3-iodopyridine framework is a well-established precursor for fused heterocycles. For instance, the parent compound 2-Amino-3-iodopyridine is known to participate in copper-catalyzed reactions with formyl derivatives to construct indole-like structures. medchemexpress.com This suggests that this compound could be employed in similar cyclization strategies to yield complex fused pyridine (B92270) systems.

Furthermore, the carbon-iodine bond at the 3-position is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Analogous compounds, such as 4-cyclopropylpyridin-3-amine (B1444612) derivatives, readily undergo Suzuki-Miyaura coupling after halogenation, demonstrating the feasibility of introducing aryl or other organic fragments at this position. Similarly, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and has been successfully applied to related aminopyrimidine systems to generate N-aryl derivatives in good yields. mdpi.com

The cyclopropylamine (B47189) moiety itself is not merely a passive substituent. Research on N-aryl cyclopropylamines has revealed their participation in formal photochemical [3+2] cycloadditions with α,β-unsaturated carbonyl compounds. chemrxiv.org This reaction, which proceeds without the need for a photocatalyst, opens the three-membered ring to form substituted cyclopentane (B165970) rings fused to an amine. chemrxiv.org Notably, the presence of a pyridine ring is well-tolerated in these transformations, indicating a potential pathway for this compound to form intricate amino-cyclopentylpyridine structures. chemrxiv.org

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Key Reagents/Conditions | Functional Group Involved | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst, Base | C3-Iodo | 3-Aryl-N-cyclopropylpyridin-2-amine |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | C3-Iodo | 3-Amino-N-cyclopropylpyridin-2-amine derivative |

| Copper-Catalyzed Cyclization | Formyl derivatives, Copper catalyst | 2-Amino and C3-Iodo | Fused Pyridine-Indole like systems |

Applications in the Preparation of Advanced Organic Molecules

The synthetic versatility of this compound makes it a valuable intermediate in the multi-step preparation of advanced organic molecules, particularly those designed for biological or materials applications. The ability to perform sequential and regioselective reactions allows for the methodical construction of target compounds with precisely defined functionalities.

A key feature of the cyclopropyl (B3062369) group is its role in medicinal chemistry, where it is often used to enhance metabolic stability and influence the lipophilicity and binding affinity of a molecule. In related structures like 4-Cyclopropylpyridin-3-amine, the cyclopropyl substituent is noted for its impact on pharmacokinetic and pharmacodynamic properties in neuropharmacological agents. By incorporating this moiety from the start, this compound serves as a foundational block for creating new therapeutic candidates.

The preparation of advanced molecules can proceed through various synthetic routes. For example, a Suzuki coupling could first be performed at the iodo-position to install a desired aryl group, followed by a separate reaction targeting the amine functionality, such as acylation or alkylation. Conversely, the cyclopropylamine group could first be engaged in a cycloaddition reaction, with the iodine atom reserved for a later-stage cross-coupling, demonstrating the molecule's utility in convergent synthesis strategies.

Utility in Material Science and Agrochemical Research

While direct applications of this compound in material science and agrochemical research are not extensively documented, the structural motifs it contains are prevalent in both fields. Its utility is therefore considered indirect, stemming from the value of its cyclopropylamine and aminopyridine components.

In agrochemical research, the cyclopropyl group is a feature of many bioactive compounds. For example, cyclopropyl derivatives of 3-aminoquinazolin-4(3H)-one have demonstrated significant antifungal activity against common molds. mdpi.com This highlights the potential of the cyclopropyl moiety to confer desirable biological properties, suggesting that derivatives of this compound could be explored for similar applications.

In material science, pyridine-based structures are widely used as ligands for metal-organic frameworks (MOFs) and as components in organic light-emitting diode (OLED) materials. bldpharm.com The ability of the pyridine nitrogen to coordinate with metal ions is a key feature in the design of these advanced materials. This compound provides a scaffold that could be further functionalized to create novel ligands or organic electronic materials.

Development of Novel Catalytic Systems or Ligands

The 2-aminopyridine (B139424) framework is a classic bidentate ligand scaffold, capable of coordinating to a metal center through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This chelation can form a stable five-membered ring with the metal, a common feature in effective transition metal catalysts. This compound is a promising starting point for the development of new, custom-designed ligands.

The iodine atom at the 3-position is particularly advantageous, serving as a synthetic handle for introducing other donor atoms, such as phosphorus. For example, a phosphine (B1218219) group could be installed via a coupling reaction, creating a P,N-ligand. Such hybrid ligands are of great interest in catalysis because they combine the properties of different heteroatoms to enable unique reactivity and cooperative effects. nih.gov The development of novel 1,3-P,N ligands based on cyclic imines has shown success in ruthenium-catalyzed nitrile hydration and transfer hydrogenation reactions, illustrating the potential for new aminopyridine-based ligands. nih.gov

Furthermore, 4-pyridinylpyrimidines, which share the aminopyridine core, are known to be effective ligands for metal complexation. mdpi.com By modifying the this compound backbone, it is possible to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst it coordinates.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-3-iodopyridine |

| 4-Cyclopropylpyridin-3-amine |

| 4-(pyridin-3-yl)pyrimidin-2-amine |

| 3-aminoquinazolin-4(3H)-one |

| Atrazine |

| N-Aryl cyclopropylamines |

| 4-pyridinylpyrimidines |

Concluding Remarks and Future Research Directions

Summary of Key Research Findings and Advancements

N-Cyclopropyl-3-iodopyridin-2-amine has been identified as a valuable building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel cannabinoid receptor ligands. Research has demonstrated its utility in constructing 3-amidoindole and indolopyridone derivatives which are under investigation for their therapeutic potential.

The structure of this compound, featuring a cyclopropyl (B3062369) group, an amino group, and an iodine atom on a pyridine (B92270) ring, offers multiple points for chemical modification. The presence of the iodine atom is particularly advantageous, as it allows for various cross-coupling reactions, a cornerstone of modern synthetic chemistry, to introduce diverse molecular fragments.

Unexplored Avenues and Challenges in Synthesis and Derivatization

While the utility of this compound is recognized, its synthesis and derivatization are not without challenges. A significant hurdle lies in the nucleophilicity of the 2-aminopyridine (B139424) moiety. The electron-withdrawing nature of the pyridine ring can reduce the reactivity of the amino group, potentially complicating reactions and requiring carefully optimized conditions to achieve desired chemical transformations.

Furthermore, while the iodo-group facilitates cross-coupling reactions, the synthesis of the initial this compound scaffold itself requires multi-step procedures. The development of more efficient and scalable synthetic routes to this key intermediate remains an area of active interest for chemists. Future research could focus on novel catalytic systems or flow chemistry approaches to streamline its production.

A key challenge in derivatization is controlling the regioselectivity of reactions. With multiple reactive sites, protecting group strategies are often necessary to ensure that chemical modifications occur at the desired position on the molecule. The development of more selective reagents and reaction conditions would represent a significant advancement in the utilization of this versatile building block.

Potential for Novel Biological Applications

The most prominent application of this compound to date is in the synthesis of cannabinoid receptor modulators. These receptors are involved in a wide range of physiological processes, and molecules that interact with them have therapeutic potential for a variety of conditions, including pain, inflammation, and neurological disorders. The derivatives synthesized from this compound are being explored for their ability to selectively target these receptors.

Beyond its established role in cannabinoid ligand synthesis, the structural motifs present in this compound suggest its potential for incorporation into other classes of biologically active molecules. The 2-aminopyridine scaffold is a common feature in many approved drugs, and the presence of the cyclopropyl group can confer desirable properties such as increased metabolic stability and improved binding affinity. Future research may explore the use of this intermediate in the development of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, or other therapeutic agents.

Emerging Methodologies and Interdisciplinary Research Opportunities

The advancement of synthetic methodologies will directly impact the future utility of this compound. The development of more robust and versatile cross-coupling reactions, C-H activation techniques, and late-stage functionalization methods will expand the range of derivatives that can be accessed from this intermediate. These new chemical tools will enable the rapid generation of diverse compound libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-Cyclopropyl-3-iodopyridin-2-amine, and how do reaction conditions influence yield?

- Methodology :

- C–N coupling reactions are widely used for analogous compounds. For example, Buchwald-Hartwig amination or Ullmann-type couplings can introduce the cyclopropylamine group to the iodopyridine scaffold. Key parameters include catalyst choice (e.g., Pd/Cu systems), base (e.g., Cs₂CO₃), and solvent (e.g., DMF or toluene) .

- Optimization : Temperature (80–120°C) and ligand selection (e.g., Xantphos) significantly affect reaction efficiency. Pre-activation of the iodopyridine substrate with iodine or directing groups may enhance regioselectivity .

- Data Table :

| Method | Catalyst System | Yield Range | Reference |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 60–75% | |

| Ullmann Coupling | CuI/1,10-Phenanthroline | 40–55% |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- X-ray crystallography : Provides definitive proof of molecular geometry. For example, analogous pyridin-2-amine derivatives show intermolecular hydrogen bonding (N–H⋯N) and halogen interactions (I⋯I or I⋯π) .

- Spectroscopy : NMR (amine proton δ ~5.5–6.0 ppm) and NMR (C-I signal δ ~90–100 ppm) are critical. IR can confirm N–H stretches (~3350 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Insights :

- While direct safety data for this compound is limited, structurally similar amines (e.g., 6-Cyclopropylpyridin-2-amine) are classified as non-hazardous under GHS .

- Precautionary measures: Use fume hoods for synthesis, avoid direct contact (wear nitrile gloves), and store in amber vials under inert gas due to potential iodine lability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodology :

- Batch-to-batch variability : Trace metal impurities (e.g., Pd/Cu residues) may distort NMR signals. Purify via column chromatography or recrystallization .

- Dynamic effects : Rotamers or tautomers in solution can cause splitting in NMR. Variable-temperature NMR (VT-NMR) or deuterated solvents (e.g., DMSO-d₆) may clarify .

Q. What strategies optimize catalytic efficiency in C–N bond formation for iodine-substituted pyridines?

- Methodology :

- Base selection : 3-Picoline or 3,5-lutidine improves reaction rates by stabilizing transition states in Pd-catalyzed couplings .

- Additives : KI or Ag₂O enhances iodine displacement by preventing catalyst poisoning .

- Data Table :

| Additive | Reaction Time (h) | Yield Improvement |

|---|---|---|

| KI (10 mol%) | 12 → 8 | +15% |

| Ag₂O (5 mol%) | 12 → 10 | +10% |

Q. How does the electronic nature of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Insights :

- The cyclopropyl group’s strain and electron-donating effects increase nucleophilicity at the amine, facilitating oxidative addition in Pd-catalyzed reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates .

- Comparative study : N-Ethyl vs. N-Cyclopropyl analogs show ~20% lower yields for the latter in Suzuki-Miyaura couplings, attributed to steric constraints .

Q. What computational tools are effective for predicting intermolecular interactions in crystalline forms?

- Methodology :

- Hirshfeld surface analysis : Maps close contacts (e.g., I⋯N, C–H⋯I) observed in analogs like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine .

- DFT calculations : Optimize geometry using B3LYP/6-31G* and analyze frontier orbitals to predict reactivity sites .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility across studies?

- Resolution Framework :

Purity assessment : Use HPLC (≥95% purity threshold) to rule out impurities.

Polymorphism screening : Perform DSC/TGA to detect crystalline phases.

Solvent effects : Test solubility in DMSO, MeOH, and CHCl₃; note hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.